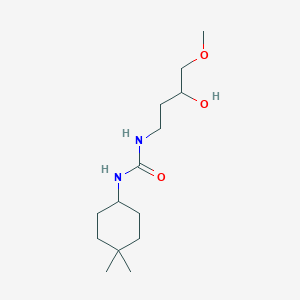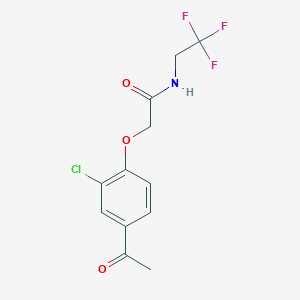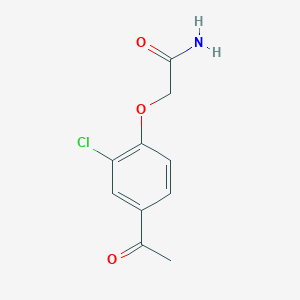
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic and sedative agent. DMCM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is not well understood. It is believed to act on the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to enhance the binding of GABA to its receptor, which results in an increase in the inhibitory tone of the brain. This leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of stress hormones, such as corticosterone and adrenaline, in animal models of stress. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to modulate the levels of cytokines, which are proteins that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea in lab experiments is its high potency and selectivity. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have a high affinity for the GABA receptor, which makes it a useful tool for studying the GABAergic system. Another advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its stability and solubility, which makes it easy to handle and store. However, one of the limitations of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its potential for toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research on 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. One direction is to investigate its potential as a treatment for anxiety and sleep disorders in humans. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, further studies are needed to investigate the long-term effects of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea on the brain and its potential for addiction and tolerance.
Métodos De Síntesis
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be synthesized by reacting 4,4-dimethylcyclohexanone with 3-hydroxy-4-methoxybutylamine in the presence of a urea derivative. The reaction proceeds via a condensation reaction, which results in the formation of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. The yield of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been extensively studied for its potential as an anxiolytic and sedative agent. It has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light-dark box test. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to have sedative effects in animal models of sleep, such as the pentobarbital-induced sleeping test.
Propiedades
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2)7-4-11(5-8-14)16-13(18)15-9-6-12(17)10-19-3/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNDPQZZNVYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NCCC(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)



![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)